1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one
Overview
Description
1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that features a pyran ring fused with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methyl-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then warmed to room temperature, diluted with water and ethyl acetate, and stirred vigorously. The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Wittig reagents can be used to form substituted alkenes.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alkenes.
Scientific Research Applications
1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in cell biology as a reagent for detecting cellular oxidative stress.
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyran ring can interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity.
Tetrahydropyran: Another related compound used as a protecting group in organic synthesis.
Uniqueness: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its combination of a pyran ring and an ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(3,6-dihydro-2H-pyran-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-2-4-9-5-3-7/h2H,3-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKXQAAHXFYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665796 | |
Record name | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405910-68-1 | |
Record name | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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